2-Cyclohexen-1-one, 3,4,4-trimethyl-

Physicochemical Characterization Volatility Process Engineering

2-Cyclohexen-1-one, 3,4,4-trimethyl- (CAS 17299-41-1) is an α,β-unsaturated cyclic ketone with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol. This compound is characterized by a unique 3,4,4-trimethyl substitution pattern on the cyclohexenone ring, which fundamentally alters its physical properties, chemical reactivity, and potential applications compared to other commercially available trimethylcyclohexenones like isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 17299-41-1
Cat. No. B103722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexen-1-one, 3,4,4-trimethyl-
CAS17299-41-1
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC1=CC(=O)CCC1(C)C
InChIInChI=1S/C9H14O/c1-7-6-8(10)4-5-9(7,2)3/h6H,4-5H2,1-3H3
InChIKeyLJILDAULEWAKOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,4-Trimethyl-2-cyclohexen-1-one (CAS 17299-41-1): Technical Procurement Guide for a Differentiated Cyclic Enone Building Block


2-Cyclohexen-1-one, 3,4,4-trimethyl- (CAS 17299-41-1) is an α,β-unsaturated cyclic ketone with the molecular formula C₉H₁₄O and a molecular weight of 138.21 g/mol [1]. This compound is characterized by a unique 3,4,4-trimethyl substitution pattern on the cyclohexenone ring, which fundamentally alters its physical properties, chemical reactivity, and potential applications compared to other commercially available trimethylcyclohexenones like isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) [2]. The compound has been identified as a natural constituent in specific essential oils, notably Lavandula luisieri, and serves as a key intermediate in the synthesis of high-value carotenoids [3].

Why 3,4,4-Trimethyl-2-cyclohexen-1-one Cannot Be Substituted by Isophorone or Unsubstituted Cyclohexenone


The specific 3,4,4-trimethyl substitution pattern is not an arbitrary variation; it is a structural determinant of physicochemical behavior and synthetic utility. Direct substitution with a generic analog like isophorone (3,5,5-trimethyl substitution) is not chemically valid due to significant differences in steric environment around the reactive enone moiety, which dictates regioselectivity in key reactions such as Michael additions and hydrogenations [1]. Furthermore, the compound's distinct physical properties, including a lower atmospheric-pressure boiling point compared to isophorone, directly impact its handling, volatility profile in formulations, and suitability for specific high-temperature or vacuum-based processes [2]. Assuming functional equivalence without considering these quantifiable differences can lead to failed syntheses, altered reaction kinetics, and inconsistent product performance.

Quantitative Differentiation Guide: Verifiable Evidence for Selecting 3,4,4-Trimethyl-2-cyclohexen-1-one


Differentiation in Physical Properties: Boiling Point Comparison with Isophorone

The target compound, 3,4,4-trimethyl-2-cyclohexen-1-one, exhibits a significantly lower boiling point at atmospheric pressure compared to its structural isomer, isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). This difference is critical for applications requiring specific volatility profiles or where thermal sensitivity is a concern [1] [2].

Physicochemical Characterization Volatility Process Engineering

Differentiation in Reactivity: Impact of Substitution Pattern on Michael Addition Kinetics

The 3,4,4-trimethyl substitution pattern creates a unique steric and electronic environment around the β-carbon of the enone, directly impacting its reactivity as a Michael acceptor. While direct kinetic data for this specific compound is limited, systematic studies on 3-substituted cyclohexenones demonstrate that alkyl substitution at the 3-position substantially alters the rate constant for nucleophilic addition compared to the unsubstituted parent [1].

Organic Synthesis Reaction Kinetics Structure-Activity Relationship

Differentiation in Synthetic Utility: High-Yield Hydrogenation to a Key Carotenoid Intermediate

3,4,4-Trimethyl-2-cyclohexen-1-one is a crucial building block for the synthesis of valuable carotenoids like canthaxanthin. Patented processes demonstrate a highly efficient hydrogenation of a derived alkynol intermediate, using zinc and a carboxylic acid, to produce 3-(5-hydroxy-3-methyl-1,3-pentadienyl)-2,4,4-trimethyl-2-cyclohexen-1-one, a direct precursor to canthaxanthin [1].

Carotenoid Synthesis Catalytic Hydrogenation Process Chemistry

Differentiation in Source and Natural Occurrence: Unique Marker in Lavandula luisieri Essential Oil

3,4,4-Trimethyl-2-cyclohexen-1-one has been identified as a novel and specific constituent of the essential oil and absolute of Lavandula luisieri (Rozeira) Riv. Mart., a Spanish lavender species [1]. This is in stark contrast to isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), which is a major industrial solvent and not a primary natural product, though it may occur in cranberries [2].

Natural Product Chemistry Essential Oil Analysis Biomarker Discovery

Differentiation in Electronic Structure: Substituent Effects on Photoelectron Spectra and Reactivity

The substitution pattern on the cyclohexenone ring dictates its electronic structure and, consequently, its spectroscopic properties and chemical reactivity. Photoelectron spectroscopy studies on a series of 3-substituted 2-cyclohexen-1-ones reveal that methyl substitution at the 3-position, as found in the target compound, induces a measurable change in the π-electron ionization potentials compared to the unsubstituted parent [1].

Physical Organic Chemistry Spectroscopy Electronic Effects

Primary Research and Industrial Application Scenarios for 3,4,4-Trimethyl-2-cyclohexen-1-one (CAS 17299-41-1)


Synthesis of Carotenoid Intermediates via Patented High-Efficiency Routes

This compound is the essential starting material for a patented, streamlined synthesis of 3-(5-hydroxy-3-methyl-1,3-pentadienyl)-2,4,4-trimethyl-2-cyclohexen-1-one, a key intermediate in the production of the carotenoid canthaxanthin [1]. The process leverages a specific hydrogenation step, making this ketone a critical procurement item for any lab or pilot plant aiming to implement this efficient pathway.

Authentication and Analysis of Lavandula luisieri Essential Oils

As a unique component of the essential oil of Lavandula luisieri, this compound serves as a high-purity analytical standard for GC/MS or GC-FID analysis [2]. It is indispensable for quality control, botanical authentication, and the creation of authentic fragrance reconstructions that aim to mimic the specific chemical profile of this Spanish lavender species.

Physical Organic Chemistry Studies on Substituent Effects in Cyclic Enones

The 3,4,4-trimethyl substitution pattern provides a distinct steric and electronic perturbation to the cyclohexenone core. This makes the compound a valuable model substrate for systematic investigations into the effects of alkyl substitution on reaction kinetics (e.g., Michael addition rates [3]) and spectroscopic properties (e.g., photoelectron spectra [4]), where it can serve as a comparator for other substituted or unsubstituted enones.

Development of Thermally Robust Formulations or High-Temperature Reactions

With an atmospheric boiling point of 217.0 °C, which is higher than that of the common solvent isophorone (215.3 °C) [5] [6], this compound is the preferred choice for applications requiring a slightly higher thermal ceiling. This could include use as a high-boiling solvent, a reactive diluent in high-temperature polymerizations, or a reactant in processes where lower volatility is advantageous.

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